![molecular formula C12H10N4OS B1517352 2-amino-5-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1105192-23-1](/img/structure/B1517352.png)
2-amino-5-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Overview
Description
2-amino-5-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is an intriguing compound known for its multifaceted applications in various scientific fields. This compound belongs to the thiazolopyridazine family, characterized by its unique thiazole and pyridazine fused ring system. These structural motifs imbue the molecule with a range of reactive and functional properties, making it a valuable tool in chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets, including antibacterial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Mode of Action
It’s known that thiazole derivatives can serve as estrogen receptor ligands, neuropeptides, and y5 adenosine receptors . They may inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 .
Biochemical Pathways
Thiazole derivatives are involved in the development of pain therapy drugs . They act as fibrinogenic receptor antagonists with antithrombotic activity, and as new bacterial DNA gyrase B inhibitors .
Result of Action
Some thiazole derivatives have shown promising therapeutic roles as antibacterial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-5-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one typically begins with the cyclization of thiosemicarbazide with 3-methyl-2-phenylacrylic acid. This is followed by oxidative cyclization under conditions that may involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate. The reaction is usually conducted under reflux conditions to facilitate the cyclization process. Industrial Production Methods: While the aforementioned synthetic route is effective for laboratory-scale synthesis, industrial production often requires optimization to improve yield and scalability. Techniques such as continuous flow synthesis may be employed to achieve higher efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions: 2-amino-5-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. Common Reagents and Conditions: For oxidation reactions, common reagents include potassium permanganate or chromium trioxide. Reduction reactions may use hydrogen gas in the presence of a palladium catalyst. Substitution reactions often involve nucleophiles such as halides or amines under mildly basic or acidic conditions. Major Products: These reactions typically yield derivatives that retain the core thiazolopyridazine structure but introduce functional groups that modify its reactivity or biological activity.
Scientific Research Applications
2-amino-5-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one has diverse applications across multiple scientific disciplines. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology, it is used in the study of enzyme interactions and receptor binding due to its ability to mimic certain biochemical structures. In medicine, this compound has potential therapeutic applications, including as an anticancer agent or a modulator of neurotransmitter receptors. Its industrial applications include its use as a catalyst or a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Compared to other thiazolopyridazines, 2-amino-5-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one stands out due to its specific substitution pattern, which influences its reactivity and biological activity. Similar compounds in this class include 2-amino-5-methyl-7-phenylthiazolopyridine and 2-amino-5-ethyl-7-phenylthiazolopyridine. These compounds share the core structure but differ in their substituents, affecting their chemical and biological properties.
Properties
IUPAC Name |
2-amino-5-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c1-16-11(17)9-10(18-12(13)14-9)8(15-16)7-5-3-2-4-6-7/h2-6H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHWPSNQNRYHOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=N1)C3=CC=CC=C3)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


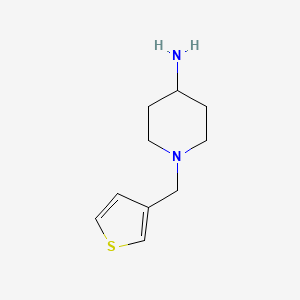
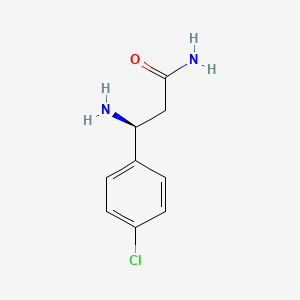
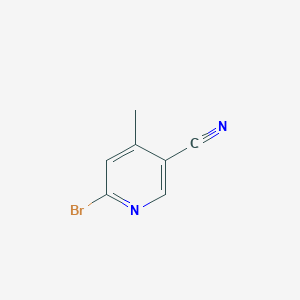
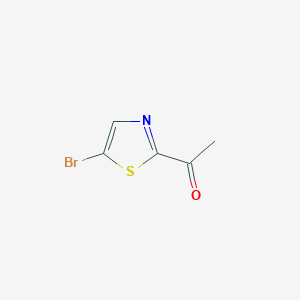
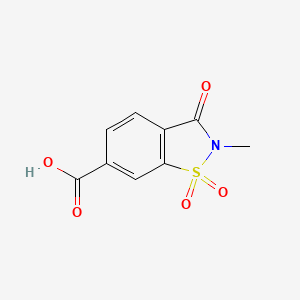

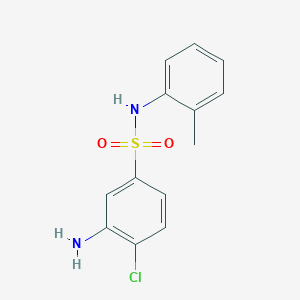
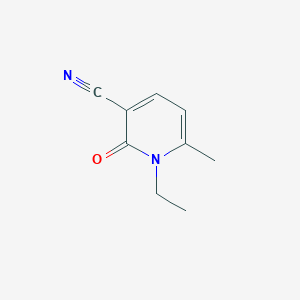
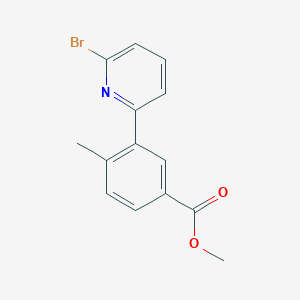


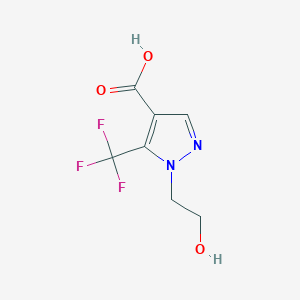
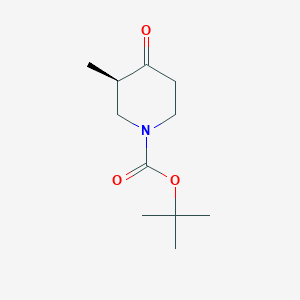
![5-bromo-N-[2-(pyridin-2-yl)ethyl]pyridin-2-amine](/img/structure/B1517292.png)
